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Compound of Interest

Compound Name: 2-Propylcyclobutanone

Cat. No.: B12095275

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-propylcyclobutanone, focusing on its
fundamental physicochemical properties, including its molecular weight, and outlining the
scientific basis for its structural characterization.

Executive Summary

2-Propylcyclobutanone is a substituted cyclic ketone of interest in synthetic organic
chemistry. An accurate understanding of its molecular weight and structure is foundational for
its application in research and development. This document details the key identifiers,
physicochemical properties, and the analytical logic behind the characterization of this
molecule.

Core Molecular Properties and Identifiers

The fundamental characteristics of a chemical compound are its structure, formula, and
resulting molecular weight. These identifiers are critical for stoichiometric calculations,
analytical characterization, and registration in chemical databases.

Molecular Structure and Formula
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2-Propylcyclobutanone consists of a four-membered cyclobutane ring containing a ketone
functional group, with a propyl substituent at the alpha-position (carbon 2) relative to the
carbonyl group.

Based on this structure, the molecular formula is determined to be C7H120[1][2][3]. This
formula is derived by summing the constituent atoms: seven carbon atoms, twelve hydrogen
atoms, and one oxygen atom.

Figure 1. 2D Chemical Structure of 2-Propylcyclobutanone.

Molecular Weight Calculation and Verification

The molecular weight (MW) is a critical parameter derived from the molecular formula. The
calculation is based on the atomic weights of the constituent elements.

e Carbon (C): 7 atoms x 12.011 amu
e Hydrogen (H): 12 atoms x 1.008 amu
e Oxygen (O): 1 atom x 15.999 amu

Calculation: (7 x 12.011) + (12 x 1.008) + (1 x 15.999) = 84.077 + 12.096 + 15.999 = 112.172
g/mol

This calculated value is corroborated by major chemical databases, which list the molecular
weight of 2-propylcyclobutanone as 112.17 g/mol [1][2][4]. For high-resolution mass
spectrometry, the monoisotopic mass is 112.088815002 Da[1].

Key Physicochemical Properties

A summary of essential physicochemical data is provided below for quick reference.
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Property Value Source
Molecular Formula C7H120 [11121[3]
Molecular Weight 112.17 g/mol [1][2]114]
Monoisotopic Mass 112.088815 Da [1]

CAS Number 34995-23-8 [2][3]
IUPAC Name 2-propylcyclobutan-1-one [1]
Boiling Point 73-75 °C (at 100 Torr) [2]
Density (Predicted) 0.922+0.06 g/cm3 [2]
XLogP3-AA (LogP) 15 [1]

Synthesis and Characterization

The synthesis and structural confirmation of 2-substituted cyclobutanones are non-trivial
processes. The methodologies employed provide insight into the stability and reactivity of the
cyclobutane ring system.

Synthetic Strategy

While multiple routes to substituted cyclobutanones exist, a common and efficient method
involves the alkylation of a cyclobutanone precursor[5][6]. A generalized workflow for such a
synthesis is outlined below.

Synthesis Workflow

Cyclobutanone Base Deprotonation Enolate Formation Electrophile Alkylation Quench Aqueous Workup Isolation 2-Propylcyclobutanone
(Starting Material) (e.g., LDA, -78 °C) (Key Intermediate) (1-lodopropane) & Purification (Final Product)

Click to download full resolution via product page

Figure 2. Generalized workflow for the synthesis of 2-propylcyclobutanone.
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Causality Behind Experimental Choices:

o Deprotonation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often
chosen to quantitatively form the kinetic enolate at the less-substituted alpha-carbon,
preventing self-condensation reactions. The reaction is performed at low temperatures (-78
°C) to ensure kinetic control.

o Alkylation: An alkyl halide, such as 1-iodopropane, serves as the electrophile. lodides are
excellent leaving groups, promoting an efficient Sn2 reaction with the nucleophilic enolate.

« Purification: Purification via flash chromatography is typically required to separate the
desired product from unreacted starting material and any potential side products, ensuring
high purity for subsequent analysis and use[5].

Spectroscopic Validation

The structure and molecular weight of the synthesized product are confirmed using a
combination of spectroscopic techniques. Each method provides complementary information
for an unambiguous assignment.

3.2.1 Mass Spectrometry (MS)

Mass spectrometry directly verifies the molecular weight of the compound.

o Expected M* Peak: In an electron ionization (El) mass spectrum, the molecular ion peak
(M) for C7H120 would appear at an m/z (mass-to-charge ratio) of 112.

o Fragmentation: The fragmentation pattern provides structural information. A characteristic
fragmentation for 2-propylcyclobutanone is the McLafferty rearrangement or cleavage
adjacent to the carbonyl group, which can help confirm the position of the propyl substituent.

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

o Key Absorption: The most prominent feature in the IR spectrum of 2-propylcyclobutanone
is the strong absorption band corresponding to the carbonyl (C=0) stretch. For
cyclobutanones, this peak is typically found at a relatively high wavenumber, around 1780-
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1790 cm~1, due to the increased ring strain compared to less strained ketones like
cyclopentanone or cyclohexanone[7][8]. The presence of this high-frequency peak is a
strong indicator of the cyclobutanone ring system.

3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¢ H NMR: The proton NMR spectrum would show characteristic signals for the propyl group (a
triplet and two sextets/multiplets) and complex multiplets for the protons on the cyclobutane
ring. The integration of these signals would correspond to the 12 hydrogens in the molecule.

e 13C NMR: The carbon NMR spectrum would display 7 distinct signals, confirming the number
of carbon atoms. The carbonyl carbon would appear significantly downfield (typically >200
ppm), providing clear evidence of the ketone functional group.

Applications and Significance

2-Substituted cyclobutanones are important molecules for both academic research and
practical applications. They serve as versatile synthetic intermediates for constructing more
complex molecular architectures[6][9]. Notably, various 2-alkylcyclobutanones have been
identified as unique chemical markers for detecting the irradiation of lipid-containing foods, a
topic of significant interest in food science and safety[5]. The synthesis of pure standards, such
as 2-propylcyclobutanone, is essential for the validation of these analytical detection
methods[5].

Conclusion

The molecular weight of 2-propylcyclobutanone is 112.17 g/mol , derived from its molecular
formula C7H120. This fundamental property, combined with a robust understanding of its
synthesis and spectroscopic signatures, provides the necessary foundation for its use in
advanced research, drug development, and analytical applications. The convergence of data
from mass spectrometry, IR, and NMR spectroscopy provides a self-validating system for the
unambiguous confirmation of its structure and identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b12095275#2-propylcyclobutanone-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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